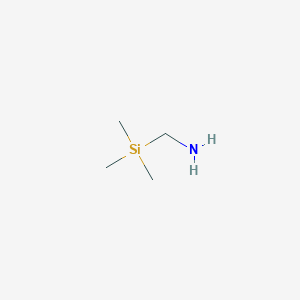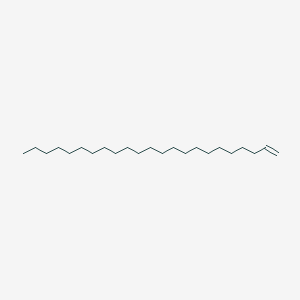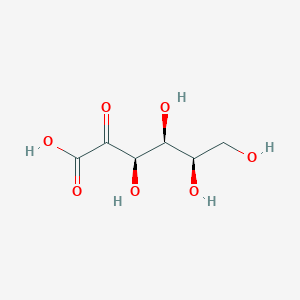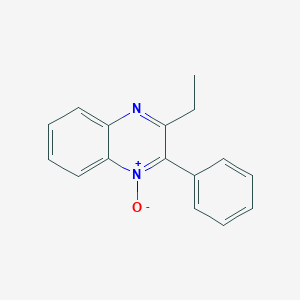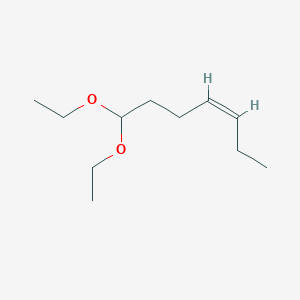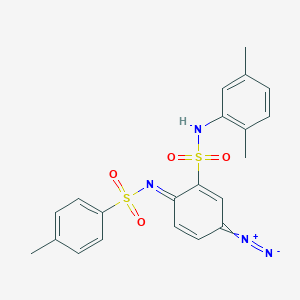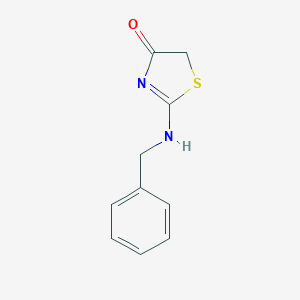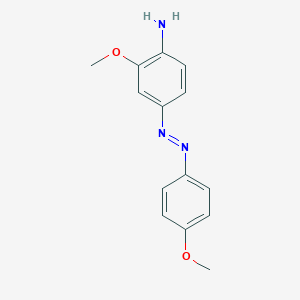
3,4'-Dimethoxy-4-aminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4'-Dimethoxy-4-aminoazobenzene (DAB) is a synthetic azo dye that has been widely used as a mutagenic and carcinogenic agent in laboratory experiments. It is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. DAB is commonly used in research to induce tumors in animals to study the mechanisms of carcinogenesis.
Wirkmechanismus
The mechanism of action of 3,4'-Dimethoxy-4-aminoazobenzene involves the formation of DNA adducts, which are covalent bonds between the 3,4'-Dimethoxy-4-aminoazobenzene molecule and DNA. These adducts can lead to mutations and chromosomal aberrations, ultimately leading to the formation of tumors. 3,4'-Dimethoxy-4-aminoazobenzene has been shown to preferentially bind to guanine residues in DNA, leading to the formation of N-(deoxyguanosin-8-yl)-3,4'-Dimethoxy-4-aminoazobenzene adducts.
Biochemische Und Physiologische Effekte
3,4'-Dimethoxy-4-aminoazobenzene has been shown to induce tumors in various organs, including the liver, bladder, and kidney, in animal studies. It has also been shown to cause DNA damage and chromosomal aberrations in vitro. Additionally, 3,4'-Dimethoxy-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4'-Dimethoxy-4-aminoazobenzene in laboratory experiments is its ability to induce tumors in animals, which allows researchers to study the mechanisms of carcinogenesis in a controlled setting. However, one limitation of using 3,4'-Dimethoxy-4-aminoazobenzene is its potential toxicity, which can lead to adverse effects in animals and humans. Additionally, 3,4'-Dimethoxy-4-aminoazobenzene may not accurately reflect the effects of carcinogens in humans, as animal models may not fully replicate human physiology.
Zukünftige Richtungen
Future research on 3,4'-Dimethoxy-4-aminoazobenzene could focus on developing safer and more effective alternatives for inducing tumors in animals. Additionally, research could focus on the development of targeted therapies for cancers that are caused by 3,4'-Dimethoxy-4-aminoazobenzene and other mutagenic agents. Further investigation into the mechanisms of 3,4'-Dimethoxy-4-aminoazobenzene-induced carcinogenesis could also lead to the development of new cancer prevention strategies.
Synthesemethoden
3,4'-Dimethoxy-4-aminoazobenzene can be synthesized by the diazotization of 3,4'-dimethoxyaniline followed by coupling with 4-nitro-1,2-phenylenediamine. The resulting compound is then reduced to 3,4'-Dimethoxy-4-aminoazobenzene using sodium dithionite or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,4'-Dimethoxy-4-aminoazobenzene is primarily used in laboratory experiments to induce tumors in animals to study the mechanisms of carcinogenesis. It has been used in various studies to investigate the effects of mutagens and carcinogens on DNA and RNA synthesis, chromosomal aberrations, and gene expression. 3,4'-Dimethoxy-4-aminoazobenzene has also been used to study the role of various enzymes and proteins in the development of cancer.
Eigenschaften
CAS-Nummer |
17210-48-9 |
|---|---|
Produktname |
3,4'-Dimethoxy-4-aminoazobenzene |
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-methoxy-4-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-12-6-3-10(4-7-12)16-17-11-5-8-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
KLDSKEKBQNJMCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Synonyme |
3,4'-Dimethoxy-4-aminoazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


